Dioxidodiperoxidochromate(2-)

Descripción

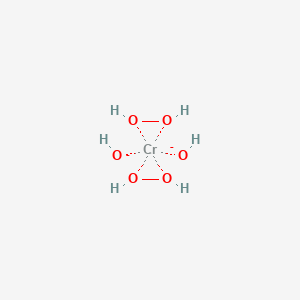

Dioxidodiperoxidochromate(2-), with the hypothetical formula $[Cr(O2)2O_2]^{2-}$, is a chromium-based peroxo complex characterized by a combination of oxide and peroxide ligands. Chromium peroxides are typically synthesized under controlled conditions due to their instability and reactivity. These compounds often exhibit strong oxidizing behavior, making them relevant in redox chemistry and catalytic applications.

Propiedades

Fórmula molecular |

CrH6O6-2 |

|---|---|

Peso molecular |

154.04 g/mol |

Nombre IUPAC |

chromium;hydrogen peroxide;dihydroxide |

InChI |

InChI=1S/Cr.2H2O2.2H2O/c;2*1-2;;/h;2*1-2H;2*1H2/p-2 |

Clave InChI |

RMCVXSVHRUXJPF-UHFFFAOYSA-L |

SMILES canónico |

[OH-].[OH-].OO.OO.[Cr] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following comparison focuses on compounds with peroxo or oxalate ligands, as inferred from the provided evidence. Key differences in stability, hazards, and reactivity are highlighted.

Table 1: Comparative Analysis of Dioxidodiperoxidochromate(2-) and Related Compounds

Key Observations:

Structural and Functional Differences: Dioxidodiperoxidochromate(2-) is an inorganic peroxo complex, contrasting with Diisopropyl peroxydicarbonate (organic peroxide) and Cadmium oxalate (metal oxalate). The peroxo ligands in chromium and organic peroxides confer strong oxidizing capacity, while cadmium oxalate’s toxicity stems from cadmium ion release .

Stability and Reactivity: Organic peroxides like Diisopropyl peroxydicarbonate are notoriously unstable, decomposing explosively under mechanical stress or temperature fluctuations . Inorganic peroxo complexes (e.g., hypothetical chromium peroxides) may exhibit similar instability but differ in decomposition pathways due to metal coordination. Cadmium oxalate, while less reactive, poses environmental risks due to cadmium’s persistence .

Hazard Profiles :

- Diisopropyl peroxydicarbonate requires stringent safety measures (e.g., cold storage, shock avoidance) due to its explosive nature . In contrast, cadmium oxalate’s hazards relate to chronic toxicity rather than acute reactivity . Dioxidodiperoxidochromate(2-) would likely require precautions against oxidative damage and thermal decomposition.

Synthetic Considerations :

- The synthesis of peroxo complexes often involves redox reactions in acidic or alkaline media (analogous to methods for divalent metal ions described in ). However, chromium peroxides may necessitate stricter inert conditions compared to cadmium oxalate’s straightforward precipitation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.